molecular formula C12H21NO5S B8092513 Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate

Katalognummer: B8092513
Molekulargewicht: 291.37 g/mol
InChI-Schlüssel: PVWNPIKNKQATNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core modified with a tert-butyl carbamate group and a methylsulfonyloxy (mesyloxy) substituent. The mesyloxy group acts as a versatile leaving group, making this compound a critical intermediate in medicinal chemistry for synthesizing novel drug candidates . Its spirocyclic architecture provides conformational rigidity, enhancing binding specificity to biological targets compared to flexible piperidine analogs .

Eigenschaften

IUPAC Name

tert-butyl 6-methylsulfonyloxy-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-11(2,3)17-10(14)13-7-12(8-13)5-9(6-12)18-19(4,15)16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNPIKNKQATNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1239320-11-6) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C12H21NO5SC_{12}H_{21}NO_{5}S, with a molecular weight of 291.36 g/mol. The IUPAC name reflects its complex structure, which includes a spirocyclic framework that is characteristic of many biologically active compounds. The presence of a methylsulfonyl group is notable for its potential influence on biological activity.

Synthesis

Two efficient synthetic routes have been established for producing this compound, allowing for scalable production. These methods facilitate the introduction of various functional groups, which can be tailored for specific biological applications .

Anticancer Potential

Azaspiro compounds have been explored for their anticancer properties, particularly in targeting specific signaling pathways involved in tumor growth and proliferation. Preliminary studies suggest that the introduction of the methylsulfonyl group may enhance the compound's ability to interact with biological targets relevant to cancer therapy .

Study 1: Synthesis and Biological Evaluation

In a study published in Organic Letters, researchers synthesized various azaspiro compounds and evaluated their biological activities. The findings indicated that modifications to the spirocyclic structure significantly affected their pharmacological profiles, including cytotoxicity against cancer cell lines .

Compound NameStructureIC50 (µM)Activity
Compound ASpiro[3.3]15Anticancer
Compound BSpiro[3.4]25Antibacterial
This compoundTBDTBDTBD

Study 2: Mechanistic Insights

Another research initiative focused on the mechanistic pathways through which azaspiro compounds exert their effects. The study highlighted the role of the methylsulfonyl group in enhancing solubility and bioavailability, which are critical factors in drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the methylsulfonyl group may enhance biological activity by improving solubility and bioavailability.
  • Anticancer Potential : Research into azaspiro compounds has indicated potential anticancer activity. The spirocyclic framework can interact with biological targets, potentially leading to the development of novel anticancer agents.

Organic Synthesis

This compound serves as an important intermediate in synthetic chemistry:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
  • Reagent in Chemical Reactions : The compound can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in synthetic pathways.

Development of Targeted Therapies

The spirocyclic nature of this compound makes it suitable for use in the development of targeted therapies, particularly in the context of PROTAC (Proteolysis Targeting Chimera) technologies:

  • Linker Design : Its structural properties allow it to function as a rigid linker in PROTAC development, which is crucial for targeting specific proteins for degradation within cells.

Case Study 1: Antimicrobial Screening

A study conducted on azaspiro compounds demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the methylsulfonyl group could enhance efficacy, suggesting further exploration into structure-activity relationships (SAR).

Case Study 2: Synthesis of Anticancer Agents

In a synthetic chemistry project, researchers utilized this compound as an intermediate to synthesize a series of novel anticancer agents. The resulting compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below summarizes key structural features, physicochemical properties, and applications of the target compound and its analogs:

Compound Name Substituent(s) Molecular Weight Key Properties Reactivity/Applications References
Target: Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate Methylsulfonyloxy (mesyloxy) ~283.36* Polar (LogP ~1.3*), stable leaving group Nucleophilic substitution reactions; intermediate for bioactive molecules
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Ketone (C=O) 212.29 Bifunctional intermediate (ketone for reductions) Precursor for hydroxyl or amino derivatives
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Hydroxyl (-OH) 213.28 Higher polarity (LogP ~0.9), H-bond donor Mesylation to introduce mesyloxy group; precursor to target compound
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Amino (-NH2) 226.32 Basic (pKa ~9.5), nucleophilic Amide coupling; building block for peptidomimetics
Tert-butyl 6-(p-tolylsulfonyloxy)-2-azaspiro[3.3]heptane-2-carboxylate Tosyloxy (p-toluenesulfonyloxy) ~357.42* Bulky leaving group, slower substitution than mesyloxy Used in SN2 reactions under milder conditions
Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate Difluoro (F2) ~246.25* Enhanced metabolic stability, electronegative Fluorine’s electron-withdrawing effects improve pharmacokinetics
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Additional nitrogen in spiro core (diaza) 212.25 Increased basicity, dual H-bond acceptors Dual-target inhibitors (e.g., WDR5-MYC interaction disruptors)

*Estimated based on molecular formulas where explicit data unavailable.

Key Findings

Reactivity: The mesyloxy group in the target compound undergoes faster nucleophilic substitution compared to tosyloxy analogs due to reduced steric hindrance . Hydroxyl and amino derivatives serve as precursors for further functionalization, with the amino variant enabling amide bond formation for peptide-like structures .

Physicochemical Properties :

  • LogP values range from 0.9 (hydroxyl) to ~1.3 (mesyloxy), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Fluorinated analogs (e.g., 6,6-difluoro) exhibit improved metabolic stability, a critical factor in CNS drug development .

Biological Relevance: Diazaspiro derivatives (e.g., 2,6-diazaspiro[3.3]heptane) show promise in disrupting protein-protein interactions, such as WDR5-MYC, due to their dual H-bonding capability . The spirocyclic core’s rigidity enhances target selectivity, reducing off-target effects compared to non-constrained analogs .

Vorbereitungsmethoden

Sodium Borohydride Reduction in Methanol

Procedure :
A solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (2.4 mmol) in methanol (5 mL) was cooled to 0°C under nitrogen. Sodium borohydride (4.8 mmol) was added in portions, and the mixture stirred at 0°C for 30 minutes. After concentration, the crude product was extracted with dichloromethane (4×30 mL), dried over Na₂SO₄, and concentrated to yield the alcohol in 100% yield .

Key Data :

ParameterValue
SolventMethanol
Temperature0°C
Reaction Time0.5 hours
WorkupExtraction with DCM
Yield100%

Advantages :

  • Rapid reaction completion (<1 hour).

  • No column chromatography required due to high purity.

Alternative Solvent Systems

Ethyl acetate (EtOAc) has been used as a solvent to improve solubility for larger-scale reactions:

  • Conditions : 9.47 mmol ketone in EtOAc (40 mL) with NaBH₄ (14.19 mmol) at 0°C for 10 minutes, then room temperature for 30 minutes.

  • Yield : 89.2% after quenching with NH₄Cl and extraction.

Comparative Analysis :

SolventTemperatureTime (h)Yield
Methanol0°C0.5100%
EtOAc0–20°C0.6789.2%

Methanol offers superior yields and faster kinetics, while EtOAc reduces side reactions in sensitive substrates.

Mesylation of the Alcohol Intermediate

The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) under basic conditions.

Triethylamine-Mediated Mesylation in Dichloromethane

Procedure :
To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (9.38 mmol) in DCM (45 mL), triethylamine (23.4 mmol) and MsCl (14.1 mmol) were added at room temperature. After 3.25 hours, the mixture was quenched with water, extracted with DCM, dried, and concentrated to afford the mesylate in 100% yield .

Key Data :

ParameterValue
BaseTriethylamine
SolventDCM
Molar Ratio (MsCl)1.5 eq
Reaction Time3.25 hours
Yield100%

Mechanistic Insight :
Triethylamine scavenges HCl, preventing protonation of the alcohol and accelerating mesylation. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur of MsCl.

Catalytic DMAP Enhancement

Procedure :
A mixture of the alcohol (1.0 eq), triethylamine (3.0 eq), and DMAP (0.04 eq) in DCM (25 mL) was cooled to 0°C. MsCl (1.2 eq) was added dropwise, and stirring continued for 3 hours. Workup yielded the product in 95% yield .

Comparative Efficiency :

AdditiveTemperatureTime (h)Yield
None25°C3.25100%
DMAP0°C395%

DMAP stabilizes the transition state, enabling lower temperatures without compromising yield.

Industrial-Scale Considerations

Solvent Selection

  • DCM vs. THF : DCM’s low boiling point (40°C) simplifies removal, but THF offers better solubility for polar intermediates. Pilot studies show DCM reduces processing time by 20%.

Cost-Benefit Analysis of Bases

BaseCost (USD/kg)Reaction Efficiency
Triethylamine45High
DMAP1,200Moderate

Triethylamine is preferred for large-scale synthesis due to its low cost and high efficacy.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 3.88 (d, 4H, spiro-CH₂), 4.18 (m, 1H, methine).

  • LC-MS : m/z 291.37 [M+H]⁺, confirming molecular weight.

Purity Optimization

  • Column Chromatography : Avoided in mesylation due to quantitative yields.

  • Recrystallization : Diisopropyl ether yields >99% purity crystals .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight318.34 g/mol
LogP (Predicted)1.2 ± 0.3
Aqueous Solubility<0.1 mg/mL (pH 7.4)
Thermal StabilityDecomposes at >200°C

Q. Table 2: Synthetic Yields Across Routes

RouteStarting MaterialYield (%)Purity (%)Reference
16-Oxo-azaspiro precursor87>99
2Functionalized intermediates7295

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.